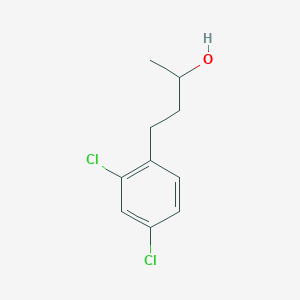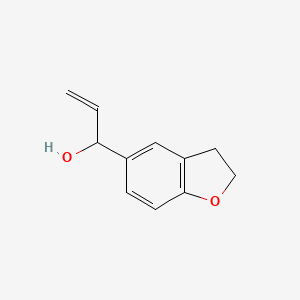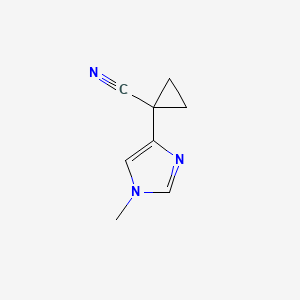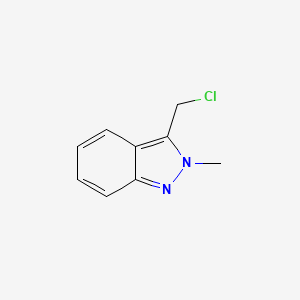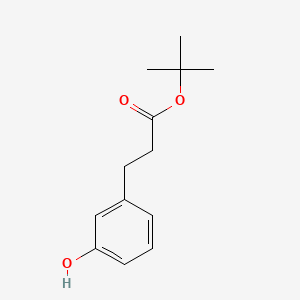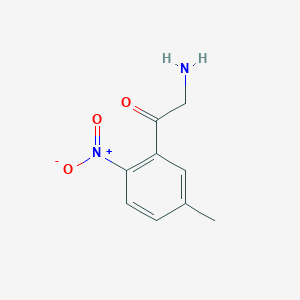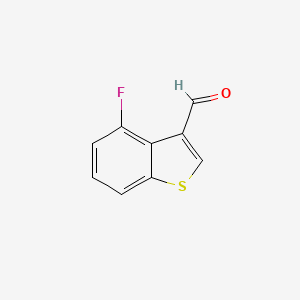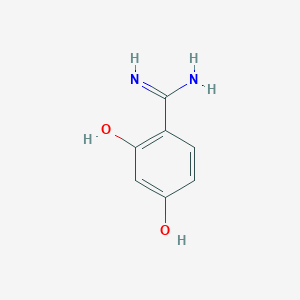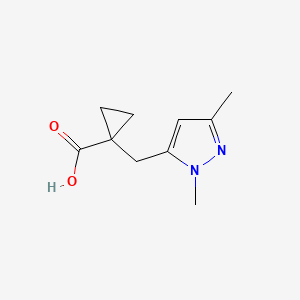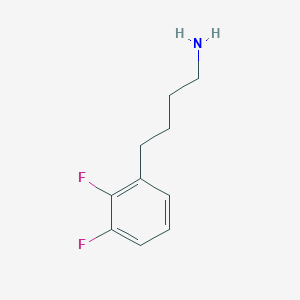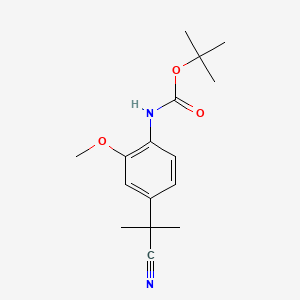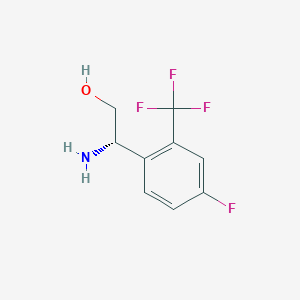
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
Reaction with Trifluoroacetaldehyde: The 7-chloroquinoline is reacted with trifluoroacetaldehyde under controlled conditions to introduce the trifluoroethan-1-amine moiety.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares a similar quinoline core structure but differs in its side chains.
Quinoline N-oxide: This compound has an oxygen atom attached to the nitrogen in the quinoline ring, leading to different chemical and biological properties.
7-Chloroquinolin-8-yl)methanol: This compound has a hydroxyl group instead of the trifluoroethan-1-amine moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its trifluoroethan-1-amine group, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C11H8ClF3N2 |
|---|---|
Molecular Weight |
260.64 g/mol |
IUPAC Name |
1-(7-chloroquinolin-8-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H8ClF3N2/c12-7-4-3-6-2-1-5-17-9(6)8(7)10(16)11(13,14)15/h1-5,10H,16H2 |
InChI Key |
JQMIFBKRKSLPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)C(C(F)(F)F)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


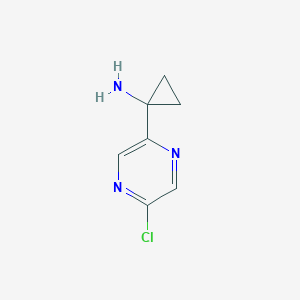
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
